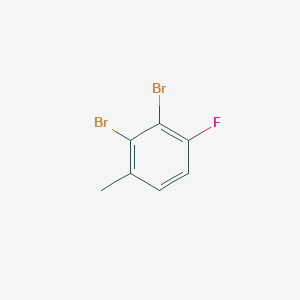

2,3-Dibromo-1-fluoro-4-methylbenzene

Description

2,3-Dibromo-1-fluoro-4-methylbenzene is a halogenated aromatic compound with bromine atoms at positions 2 and 3, a fluorine atom at position 1, and a methyl group at position 4. Its molecular formula is C₇H₅Br₂F. The compound’s structural features make it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical precursor development. The analysis below extrapolates trends from structurally similar compounds referenced in the evidence.

Properties

IUPAC Name |

2,3-dibromo-1-fluoro-4-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2F/c1-4-2-3-5(10)7(9)6(4)8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJAAAZYVOUMCGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-1-fluoro-4-methylbenzene typically involves the halogenation of 1-fluoro-4-methylbenzene. The process includes:

Bromination: The introduction of bromine atoms to the benzene ring. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure to ensure selective bromination at the desired positions on the benzene ring.

Industrial Production Methods: Industrial production of 2,3-Dibromo-1-fluoro-4-methylbenzene follows similar synthetic routes but on a larger scale. The process involves:

Bulk Bromination: Using large quantities of bromine and appropriate catalysts.

Purification: The crude product is purified through distillation or recrystallization to obtain high-purity 2,3-Dibromo-1-fluoro-4-methylbenzene.

Types of Reactions:

Substitution Reactions: 2,3-Dibromo-1-fluoro-4-methylbenzene can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

Common Reagents and Conditions:

Nucleophiles: Such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).

Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield 2,3-dihydroxy-1-fluoro-4-methylbenzene.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

2,3-Dibromo-1-fluoro-4-methylbenzene serves as a crucial intermediate in the synthesis of more complex organic compounds. Its bromine and fluorine substituents allow for electrophilic aromatic substitution reactions, facilitating the formation of various derivatives used in pharmaceuticals and agrochemicals. The compound can undergo further transformations to yield functionalized products that are essential in organic synthesis pathways.

Reactivity and Mechanism

The presence of multiple halogen atoms increases the reactivity of 2,3-Dibromo-1-fluoro-4-methylbenzene. It can participate in nucleophilic substitution reactions or serve as a precursor for cross-coupling reactions, which are fundamental in constructing complex molecular architectures. The mechanism typically involves the formation of reactive intermediates such as carbocations or radicals, enabling diverse chemical transformations.

Biological Research

Biological Activity Investigation

Research has indicated that 2,3-Dibromo-1-fluoro-4-methylbenzene may exhibit potential biological activities. Studies are ongoing to explore its interactions with various biomolecules, including enzymes and receptors. This compound is being investigated for its role in drug development, particularly as a pharmacophore or lead compound for therapeutic agents targeting specific diseases.

Case Study: Anticancer Activity

In recent studies, compounds related to 2,3-Dibromo-1-fluoro-4-methylbenzene have been evaluated for their anticancer properties. For instance, investigations into dual-target inhibitors have shown promising results against cancer cell lines by inhibiting key signaling pathways involved in tumor growth and survival . Such findings suggest that derivatives of this compound could be valuable in developing novel cancer therapies.

Industrial Applications

Production of Specialty Chemicals

Industrially, 2,3-Dibromo-1-fluoro-4-methylbenzene is utilized in the manufacture of specialty chemicals and materials. Its unique properties make it suitable for applications requiring specific chemical characteristics, such as thermal stability and reactivity under various conditions.

Agrochemical Development

The compound also finds applications as an agrochemical intermediate. Its derivatives are explored for use in pesticides and herbicides due to their ability to target specific biological pathways in pests while minimizing harm to non-target organisms .

Summary Table of Applications

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Chemical Synthesis | Intermediate for synthesizing complex organic compounds; participates in electrophilic substitutions | Used in pharmaceuticals and agrochemicals |

| Biological Research | Investigated for biological activity; potential drug development | Anticancer studies on related compounds |

| Industrial Use | Production of specialty chemicals; utilized in agrochemical formulations | Pesticide development |

Mechanism of Action

The mechanism by which 2,3-Dibromo-1-fluoro-4-methylbenzene exerts its effects involves:

Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, depending on its application.

Pathways Involved: The pathways involved can include inhibition or activation of enzymatic activity, binding to receptor sites, or altering cellular signaling pathways.

Comparison with Similar Compounds

1,4-Dibromo-2,3-difluorobenzene (CAS 156682-52-9)

- Molecular Formula : C₆H₂Br₂F₂

- Key Features : Bromine at positions 1 and 4, fluorine at 2 and 3.

- Reactivity : The electron-withdrawing fluorine atoms reduce electron density on the benzene ring, directing electrophilic substitution to less hindered positions. Bromine’s size and polarizability enhance susceptibility to nucleophilic aromatic substitution .

- Applications : Used in synthesizing fluorinated polymers and liquid crystals.

- Safety : Requires handling in authorized facilities due to hazards associated with brominated aromatics .

1-Bromo-2,3-difluoro-4-methoxybenzene (CAS 121219-03-2)

- Molecular Formula : C₇H₅BrF₂O

- Key Features : Methoxy group at position 4 instead of methyl.

- Electronic Effects : The methoxy group is strongly electron-donating via resonance, contrasting with the electron-donating methyl group in the target compound. This difference alters regioselectivity in reactions like Suzuki-Miyaura couplings .

- Synthetic Utility : Preferred for generating ether-linked bioactive molecules.

4-Bromo-1,2-diaminobenzene (CAS 1575-37-7)

- Molecular Formula : C₆H₇BrN₂

- Key Features: Amino groups at positions 1 and 2, bromine at 4.

- Reactivity: Amino groups enable chelation in metal-catalyzed reactions, making this compound a precursor for ligands in coordination chemistry. Bromine facilitates cross-coupling .

- Limitations : Air-sensitive due to oxidation of amines.

5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene (CAS 511540-64-0)

- Molecular Formula : C₁₃H₄BrF₇O

- Key Features : Highly fluorinated structure with a bromine atom and trifluoromethyl ether linkage.

- Properties : High lipophilicity (XLogP3 = 5.3) due to multiple fluorine atoms, making it suitable for agrochemical applications. Bromine enhances photostability .

- Challenges : Complex synthesis and purification due to steric hindrance.

Data Table: Comparative Analysis

| Compound Name | Molecular Formula | Molecular Weight | Halogen Positions | Key Substituents | XLogP3 | Applications |

|---|---|---|---|---|---|---|

| 2,3-Dibromo-1-fluoro-4-methylbenzene | C₇H₅Br₂F | ~287.93 (calc.) | Br: 2,3; F: 1 | Methyl (4) | ~3.5* | Pharmaceutical intermediates |

| 1,4-Dibromo-2,3-difluorobenzene | C₆H₂Br₂F₂ | 291.89 | Br: 1,4; F: 2,3 | None | ~2.8* | Fluoropolymers |

| 1-Bromo-2,3-difluoro-4-methoxybenzene | C₇H₅BrF₂O | 239.02 | Br: 1; F: 2,3 | Methoxy (4) | ~2.1* | Bioactive molecule synthesis |

| 4-Bromo-1,2-diaminobenzene | C₆H₇BrN₂ | 187.04 | Br: 4 | Amino (1,2) | ~1.3* | Ligand synthesis |

| CAS 511540-64-0 | C₁₃H₄BrF₇O | 389.06 | Br: 4; F: 2,6, etc. | Difluoromethoxy, trifluoro | 5.3 | Agrochemicals |

*Estimated based on structural analogs.

Key Research Findings

Substituent Effects :

- Methyl vs. Methoxy : Methyl groups (electron-donating) increase electron density at the para position, favoring electrophilic attack, while methoxy groups redirect reactivity via resonance .

- Halogen Positioning : Bromine at ortho positions (e.g., 2,3-Dibromo-...) increases steric hindrance, slowing reactions compared to para-brominated analogs .

Synthetic Applications: Brominated fluorobenzenes are pivotal in Suzuki couplings; fluorine atoms improve metabolic stability in drug candidates .

Safety Considerations :

Biological Activity

Overview

2,3-Dibromo-1-fluoro-4-methylbenzene, with the molecular formula CHBrF, is an aromatic compound that features two bromine atoms and one fluorine atom on a methyl-substituted benzene ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

The synthesis of 2,3-Dibromo-1-fluoro-4-methylbenzene typically involves the halogenation of 1-fluoro-4-methylbenzene. The compound can undergo various chemical reactions, including:

- Nucleophilic Substitution : The bromine atoms can be replaced by nucleophiles such as hydroxide ions or amines.

- Oxidation and Reduction : Under specific conditions, it can be oxidized or reduced to form different derivatives.

Common Reagents

| Reaction Type | Common Reagents |

|---|---|

| Nucleophilic Substitution | Hydroxide ions (OH), amines (NH) |

| Oxidation | Potassium permanganate (KMnO), chromium trioxide (CrO) |

| Reduction | Lithium aluminum hydride (LiAlH), sodium borohydride (NaBH) |

The biological activity of 2,3-Dibromo-1-fluoro-4-methylbenzene is attributed to its interaction with various biomolecules. The mechanism involves:

- Molecular Targets : Interaction with specific enzymes or receptors.

- Pathways : Inhibition or activation of enzymatic activity and alteration of cellular signaling pathways.

Biological Activity

Research indicates that 2,3-Dibromo-1-fluoro-4-methylbenzene has potential applications in various biological contexts:

Antimicrobial Activity

Studies have evaluated the antimicrobial properties of similar compounds, suggesting that halogenated benzene derivatives can exhibit significant antibacterial activity. For instance, compounds with similar structures have shown effectiveness against multidrug-resistant strains of bacteria like Staphylococcus aureus and Klebsiella pneumoniae .

Case Studies

- Antimicrobial Evaluation : A study investigated the synthesis and antimicrobial evaluation of halogenated compounds, indicating that certain derivatives possess notable antibacterial properties against Gram-positive and Gram-negative bacteria .

- Fluorinated Compounds in Drug Development : Research has highlighted the role of fluorinated aromatic compounds in enhancing drug potency and selectivity. The presence of fluorine often increases the lipophilicity and metabolic stability of drugs .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2,3-Dibromo-1-fluoro-4-methylbenzene, a comparison with similar compounds can be insightful:

| Compound | Structure | Biological Activity |

|---|---|---|

| 2,3-Dibromo-1-chloro-4-methylbenzene | Contains chlorine instead of fluorine | Varies based on halogen substitution |

| 2,3-Dibromo-1-fluoro-4-ethylbenzene | Ethyl group instead of methyl | Potentially different activity due to sterics |

| 2,4-Dibromo-1-fluorobenzene | Different bromine positions | Varies based on substitution pattern |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.